3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Antibacterial Phenylserine analogs Escherichia coli

3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid (C9H10FNO3, MW 199.18) is a chiral β-hydroxy-α-amino acid derivative belonging to the fluorinated phenylserine/isoserine class. It bears a 2-fluorophenyl substituent at the β-carbon, an amino group at the β-position, and a hydroxyl group at the α-carbon, yielding two stereogenic centres and four possible stereoisomers, of which the (2R,3R) (CAS 1217770-09-6) and (2S,3S) (CAS 959579-83-0) threo-diastereomers are the primary commercially available forms.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
Cat. No. B13644909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(C(=O)O)O)N)F
InChIInChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)
InChIKeyUVPUCKXUPWNMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid: Structural and Physicochemical Baseline for Procurement Evaluation


3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid (C9H10FNO3, MW 199.18) is a chiral β-hydroxy-α-amino acid derivative belonging to the fluorinated phenylserine/isoserine class. It bears a 2-fluorophenyl substituent at the β-carbon, an amino group at the β-position, and a hydroxyl group at the α-carbon, yielding two stereogenic centres and four possible stereoisomers, of which the (2R,3R) (CAS 1217770-09-6) and (2S,3S) (CAS 959579-83-0) threo-diastereomers are the primary commercially available forms . The ortho-fluorine atom introduces distinct electronic and steric features compared to non-fluorinated, meta-fluorinated, or para-fluorinated phenylserine analogs, influencing hydrogen-bonding capacity, lipophilicity (predicted LogP ~0.97), and metabolic stability [1].

Why 3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid Cannot Be Substituted by Isomeric or Deoxy Analogs Without Experimental Revalidation


Simple substitution of 3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid with its 4-fluoro isomer, non-fluorinated phenylserine, or the deoxy analog (3-amino-3-(2-fluorophenyl)propanoic acid) is not scientifically justified. The ortho-fluorine substitution produces a unique electrostatic environment that alters molecular recognition: the 1956 study by Edmonds et al. demonstrates that o-fluorophenylserine and p-fluorophenylserine exhibit functionally opposite antibacterial activities, with only the para isomer inhibiting E. coli growth [1]. Furthermore, mass spectrometric studies confirm that fluorine position dictates fragmentation pathways, with ortho-fluoro substitution promoting distinct polycyclic ion formation not observed in non-fluorinated or para-fluorinated analogs [2]. The presence of the 2-hydroxy group introduces an additional chiral centre and hydrogen-bonding donor/acceptor capability absent in the corresponding β-amino acid (deoxy) series, fundamentally altering pharmacokinetic and target-binding profiles .

Quantitative Differentiation Evidence for 3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid vs. Closest Analogs


Ortho- vs. Para-Fluorophenylserine: Binary Functional Divergence in Antibacterial Activity

The ortho-fluoro (2-fluoro) isomer of phenylserine shows a complete loss of antibacterial activity against E. coli, whereas the para-fluoro (4-fluoro) isomer demonstrates clear inhibitory activity that is specifically reversible by phenylalanine and tryptophan [1]. This represents a qualitative functional switch driven solely by fluorine ring position, not a graded potency shift.

Antibacterial Phenylserine analogs Escherichia coli

Fluorine Position-Dependent Mass Spectrometric Fragmentation: Differentiation from Non-Fluorinated and Para-Fluorinated Analogs

In fast atom bombardment (FAB) mass spectrometry, fluorinated β-phenylserines (including the 2-fluoro isomer) exhibit strongly reduced formation of imminium cations compared to non-fluorinated phenylserine analogs, and instead preferentially undergo water loss as the primary decomposition route. Ortho-fluoro substitution uniquely promotes polycyclic product ion formation, enabling isomer-specific characterization [1].

Mass spectrometry Fluorinated amino acids Structural characterization

L-Threonine Aldolase Catalytic Efficiency: Para-Fluoro vs. Non-Fluorinated Phenylserine with Engineered Enzyme Variant N305R

An engineered L-threonine aldolase variant (N305R) achieves 80% conversion with 94% diastereomeric excess for L-threo-4-fluorophenylserine synthesis, compared to 88% conversion (87% de) for L-threo-phenylserine [1]. This demonstrates that fluorine substitution at the para position modulates both catalytic turnover and stereoselectivity. While data for the 2-fluoro isomer was not reported in this study, the class-level inference is that ortho-fluoro substitution is expected to produce further distinct catalytic outcomes due to steric and electronic effects at the ortho position.

Biocatalysis Enzyme engineering β-Hydroxy-α-amino acid synthesis

Diastereomeric Ratio Control in Asymmetric Synthesis: Fluorine Electronic Effects on Stereochemical Outcome

In the hydroxyalkylation of Ni(II)-glycine Schiff base complexes with fluorine-substituted benzaldehydes, the stereochemical outcome is controlled primarily by the electronic nature of the fluorine substituent rather than its steric bulk [1]. The (2R,3R) and (2S,3S) threo-diastereomers of 2-fluorophenylserine are obtained as pure diastereomers, with the ortho-fluorine exerting a distinct electronic directing effect compared to meta- or para-fluoro substituents. This method yields preparative quantities of enantiomerically pure material.

Asymmetric synthesis Nickel(II) complexes Diastereoselectivity

Optimal Application Scenarios for 3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid Based on Verifiable Differentiation Evidence


Positional Fluorine Probe in Antibacterial Structure-Activity Relationship (SAR) Studies

Researchers investigating phenylserine-based antibacterial agents should use the 2-fluoro isomer specifically as a negative-control or positional-probe compound. As demonstrated by Edmonds et al. (1956), the ortho-fluoro substitution abolishes E. coli growth inhibition, while the para-fluoro isomer retains activity [1]. This binary functional divergence makes the 2-fluoro compound an essential comparator when mapping the steric and electronic requirements of the phenylserine binding pocket in bacterial targets, and it cannot be replaced by the 4-fluoro or non-fluorinated analog without losing the positional SAR information.

Stereochemically Defined Fluorinated Building Block for Peptidomimetic Synthesis

The (2R,3R) and (2S,3S) threo-diastereomers of 3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid serve as conformationally constrained building blocks for the synthesis of fluorinated peptidomimetics, where the ortho-fluorine induces unique electronic effects on adjacent amide bond geometry and proteolytic stability [1]. The robust asymmetric synthesis methodology developed by Soloshonok et al. (1991) ensures access to these stereochemically pure building blocks in preparative quantities [2]. The ortho-fluoro substitution provides distinct conformational bias compared to para-fluoro or non-fluorinated phenylserine, as evidenced by differential mass spectrometric fragmentation patterns [3].

Analytical Reference Standard for Fluorinated β-Hydroxy-α-Amino Acid Characterization

Due to its unique fast atom bombardment mass spectrometric signature—characterized by suppressed imminium cation formation, enhanced water loss, and ortho-fluoro-specific polycyclic ion generation—this compound can serve as an analytical reference standard for developing LC-MS or FAB-MS methods to identify and quantify fluorinated β-phenylserine positional isomers in complex mixtures [1]. This analytical differentiation is critical for quality control during multi-step synthetic campaigns where regioisomeric byproducts may form.

Enzyme Substrate Profiling for L-Threonine Aldolase Engineering Campaigns

Based on the class-level catalytic data reported by Lei et al. (2024) showing that fluorine position on the phenyl ring markedly affects L-threonine aldolase conversion and diastereoselectivity (80% conv, 94% de for 4-fluoro vs. 88% conv, 87% de for non-fluorinated) [1], the 2-fluoro isomer represents a critical substrate for expanding the substrate scope profiling of wild-type and engineered L-TA variants. Its procurement enables systematic investigation of how ortho-fluoro steric and electronic effects influence enzyme active-site accommodation, guiding further protein engineering efforts for the biocatalytic synthesis of fluorinated β-hydroxy-α-amino acids.

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